molecular formula C19H40N2S B14512728 N,N'-Dinonylthiourea CAS No. 62552-28-7

N,N'-Dinonylthiourea

Cat. No.: B14512728
CAS No.: 62552-28-7
M. Wt: 328.6 g/mol
InChI Key: OTEAJJXXEXQPOC-UHFFFAOYSA-N
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Description

N,N’-Dinonylthiourea is an organic compound belonging to the class of thioureas It is characterized by the presence of two nonyl groups attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dinonylthiourea can be synthesized through several methods. One common approach involves the reaction of nonylamine with carbon disulfide in the presence of a base, followed by the addition of another equivalent of nonylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the synthesis of N,N’-Dinonylthiourea often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dinonylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thioureas, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Dinonylthiourea has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N,N’-Dinonylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Di-n-butylthiourea
  • N,N’-Diethylthiourea
  • N,N’-Diphenylthiourea

Comparison

N,N’-Dinonylthiourea is unique due to its longer nonyl chains, which can influence its solubility, reactivity, and biological activity compared to other thiourea derivatives. The presence of these longer alkyl chains can enhance its hydrophobic interactions and potentially improve its efficacy in certain applications .

Properties

CAS No.

62552-28-7

Molecular Formula

C19H40N2S

Molecular Weight

328.6 g/mol

IUPAC Name

1,3-di(nonyl)thiourea

InChI

InChI=1S/C19H40N2S/c1-3-5-7-9-11-13-15-17-20-19(22)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22)

InChI Key

OTEAJJXXEXQPOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NCCCCCCCCC

Origin of Product

United States

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